ci-IP3/PM

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

The synthesis of ci-IP3/PM involves protecting the 2- and 3-hydroxyl groups of myo-inositol with an isopropylidene group. This protection is crucial to prevent premature activation of IP3 receptors during the synthesis process. The compound is then esterified with bis[(1-oxopropoxy)methyl]phosphate to form the final product . Industrial production methods typically involve large-scale synthesis using similar protection and esterification techniques, ensuring high purity and yield.

化学反応の分析

UV Photolysis and Activation

Photolytic cleavage of ci-IP3/PM releases bioactive i-IP<sub>3</sub>, which binds IP<sub>3</sub> receptors (IP<sub>3</sub>Rs) to mobilize Ca<sup>2+</sup> from endoplasmic reticulum stores .

- Wavelength : λ = 330 nm .

- Reaction : ci IP3 PMUVi IP3+byproducts nitrosoacetophenone derivatives

- Biological effect : i-IP<sub>3</sub> evokes prolonged Ca<sup>2+</sup> transients (Δ[Ca<sup>2+</sup>]<sub>i</sub> >20 s) compared to m-IP<sub>3</sub> from cm-IP3/PM (Δ[Ca<sup>2+</sup>]<sub>i</sub> ~5 s) .

Metabolic Stability of i-IP<sub>3</sub>

This compound’s uncaging product, i-IP<sub>3</sub>, resists rapid hydrolysis due to its isopropylidene protection :

- Half-life : i-IP<sub>3</sub> persists for minutes, whereas m-IP<sub>3</sub> (from cm-IP3/PM) is undetectable within seconds .

- Mechanism : The isopropylidene group sterically hinders phosphatases and kinases, delaying metabolism .

In Vitro Photolysis for Graded Ca<sup>2+</sup> Release

Pre-photolyzed this compound generates i-IP3/PM, which can be added extracellularly to evoke quantal Ca<sup>2+</sup> release :

- Procedure :

- Outcome : Stepwise Ca<sup>2+</sup> elevations (20–300 nM) with minimal receptor desensitization .

Two-Photon Uncaging for Subcellular Precision

This compound enables localized Ca<sup>2+</sup> signals via two-photon excitation :

- Parameters : 730 nm femtosecond-pulsed laser .

- Spatial resolution : <1 μm<sup>3</sup> activation volume .

- Applications : Artificially induced Ca<sup>2+</sup> oscillations in specific subcellular regions (e.g., dendritic spines) .

| Method | Wavelength | Ca<sup>2+</sup> Signal Duration | Spatial Control |

|---|---|---|---|

| UV Uncaging | 330 nm | 20–60 s | Moderate |

| Two-Photon | 730 nm | 10–30 s | High |

Comparative Pharmacokinetics

This compound outperforms cm-IP3/PM in sustained signaling:

| Parameter | This compound | cm-IP3/PM |

|---|---|---|

| Loading Time | 45–60 min (10 μM) | Similar |

| Metabolite | i-IP<sub>3</sub> | m-IP<sub>3</sub> |

| Signal Duration | >60 s | <10 s |

科学的研究の応用

Key Applications

-

Calcium Signaling Studies

- ci-IP3/PM enables researchers to induce calcium release in a controlled manner, facilitating the study of calcium dynamics and signaling pathways.

- Case Study: In a study involving NIH 3T3 cells, successive additions of low micromolar concentrations of i-IP3/PM resulted in graded calcium releases, confirming the quantal nature of calcium release mechanisms .

-

Spatiotemporal Control of Calcium Release

- The ability to photolyze this compound allows for localized activation of calcium release within specific subcellular regions.

- Case Study: Using two-photon uncaging techniques, researchers observed localized bursts of calcium activity that propagated throughout the cell, demonstrating artificial calcium oscillations with defined amplitudes and frequencies .

-

Investigating IP3R Functionality

- This compound serves as a tool to assess the functional interactions between IP3Rs and their role in generating calcium puffs.

- Case Study: Experiments showed that manipulating IP3R expression levels affected the frequency and latency of calcium puffs evoked by photolysis of ci-IP3, providing insights into receptor dynamics .

-

Drug Discovery and Pharmacological Research

- This compound can be employed in high-throughput screening assays to identify pharmacological agents that modulate calcium signaling pathways.

- Example: Recent studies have highlighted the potential of using this compound in identifying potentiators of the calcium signaling cascade through systematic screening approaches .

Data Table: Comparative Analysis of this compound and Related Compounds

| Compound | Mechanism | Release Trigger | Application Focus |

|---|---|---|---|

| This compound | Caged inositol trisphosphate | UV photolysis (λ = 330 nm) | Calcium signaling dynamics |

| cm-IP3/PM | Caged inositol trisphosphate | UV photolysis | Calcium release studies |

| i-IP3 | Natural inositol trisphosphate | Direct application | Immediate activation of calcium release |

Insights from Research Studies

- Metabolic Stability : Research indicates that i-IP3 released from this compound is metabolically stable compared to other derivatives like m-IP3. This stability allows for prolonged calcium signaling effects within cells, making it advantageous for experimental setups requiring sustained activation .

- Receptor Dynamics : Studies have demonstrated that reducing the affinity of IP3 for its receptors can be compensated by increasing i-IP3 concentration, underscoring the importance of steady-state occupancy for determining the frequency of calcium puffs .

作用機序

The mechanism of action of ci-IP3/PM involves its photolysis under UV light, which releases IP3. IP3 then binds to its receptors (IP3 receptors) located on the endoplasmic reticulum, triggering the release of Ca2+ from internal stores . This increase in intracellular Ca2+ concentration initiates various downstream signaling pathways that regulate numerous cellular functions . The molecular targets of this compound include IP3 receptors and the calcium channels they regulate .

類似化合物との比較

ci-IP3/PM is unique due to its cell-permeable nature and its ability to release IP3 upon UV photolysis. Similar compounds include other caged inositol triphosphates like cm-IP3/PM, which uses a methoxymethylene group for protection instead of an isopropylidene group . Another similar compound is 2-APB, an IP3 receptor antagonist that modulates calcium signaling pathways . This compound stands out due to its specific application in controlled IP3 release and its high efficiency in promoting Ca2+ release from internal stores .

生物活性

ci-IP3/PM (caged inositol 1,4,5-trisphosphate) is a synthetic compound designed to study intracellular signaling pathways, particularly those involving calcium (Ca²⁺) release. Its unique properties allow researchers to manipulate and observe cellular responses in real-time, providing insights into the mechanisms of Ca²⁺ signaling.

Chemical Structure and Properties

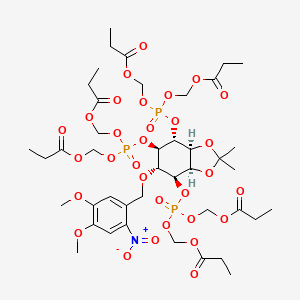

This compound is a caged derivative of inositol trisphosphate (IP3), which is a crucial second messenger in cellular signaling. The compound is characterized by the following structural features:

- Chemical Name : 6-O-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-2,3-O-(1-methylethylidene)-D-myo-Inositol 1,4,5-tris[bis[(1-oxopropoxy)methyl]phosphate]

- Molecular Formula : C₁₈H₃₁N₃O₁₂P₃

- Purity : ≥98%

This compound is cell-permeable and can be loaded into cells non-invasively without activating IP3 receptors (IP3Rs), allowing for controlled studies of Ca²⁺ dynamics upon photolysis.

Upon exposure to ultraviolet (UV) light (λ = 330 nm), this compound undergoes photolysis, releasing i-IP3, which then interacts with IP3Rs located on the endoplasmic reticulum (ER). This interaction triggers the release of Ca²⁺ from internal stores, leading to various cellular responses. The kinetics of Ca²⁺ release can be finely tuned by adjusting the intensity and duration of UV exposure.

1. Ca²⁺ Release Dynamics

Studies have shown that photolysis of this compound leads to a sustained elevation of intracellular Ca²⁺ levels. In NIH 3T3 cells, graded doses of i-IP3 resulted in quantal Ca²⁺ releases, confirming that the release mechanisms are intact and functional under experimental conditions. The duration of Ca²⁺ transients induced by i-IP3 was notably longer than those induced by other derivatives like cm-IP3, attributed to the differential metabolic stability of these compounds .

2. Comparison with Other Caged Compounds

Research comparing this compound with cm-IP3 demonstrated significant differences in their metabolic rates and subsequent Ca²⁺ signaling outcomes. While both compounds effectively release i-IP3 upon photolysis, this compound provides a more prolonged and stable Ca²⁺ signal due to its slower degradation rate .

3. IP3 Receptor Subtype Activation

This compound has been utilized to investigate the activity of different IP3 receptor subtypes (IP3R1, IP3R2, IP3R3). All three subtypes generate Ca²⁺ puffs when activated by i-IP3 released from this compound. However, variations in receptor affinity and expression levels influenced the frequency and amplitude of these Ca²⁺ puffs .

Data Tables

特性

IUPAC Name |

[[(3aR,4S,5S,6R,7R,7aS)-6,7-bis[bis(propanoyloxymethoxy)phosphoryloxy]-5-[(4,5-dimethoxy-2-nitrophenyl)methoxy]-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl]oxy-(propanoyloxymethoxy)phosphoryl]oxymethyl propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H64NO31P3/c1-11-30(44)58-20-64-75(52,65-21-59-31(45)12-2)72-39-36(57-19-26-17-28(55-9)29(56-10)18-27(26)43(50)51)40(73-76(53,66-22-60-32(46)13-3)67-23-61-33(47)14-4)41(38-37(39)70-42(7,8)71-38)74-77(54,68-24-62-34(48)15-5)69-25-63-35(49)16-6/h17-18,36-41H,11-16,19-25H2,1-10H3/t36-,37+,38-,39-,40+,41+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNWIHZJMPHUCAI-RJQNPCEJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCOP(=O)(OCOC(=O)CC)OC1C2C(C(C(C1OCC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OC(O2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCOP(=O)(OCOC(=O)CC)O[C@@H]1[C@H]2[C@@H]([C@H]([C@@H]([C@H]1OCC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OC(O2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H64NO31P3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1171.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。